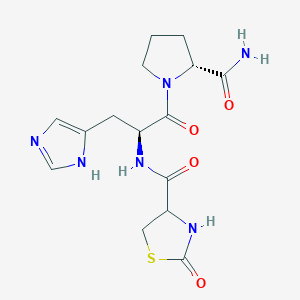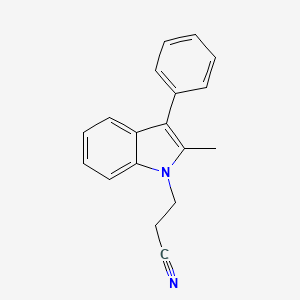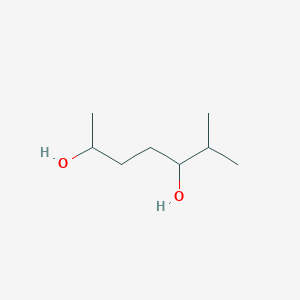
6-Methylheptane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-Methylheptane-2,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Methylheptane-2,5-diol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 6-Methylheptane-2,4-dione
- 6-Methylheptane-2,5-epoxide
- 6-Methylheptane-2,5-dichloride
- 6-Methylheptane-2,5-dibromide
Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .
Eigenschaften
CAS-Nummer |
51916-46-2 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
MFBMFHMAWZBOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


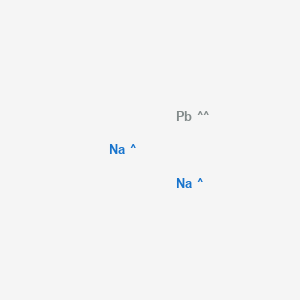
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
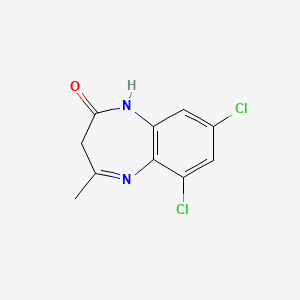


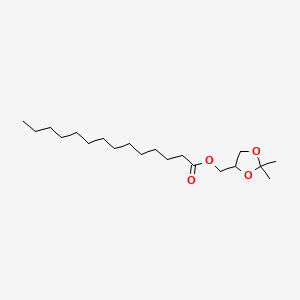

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
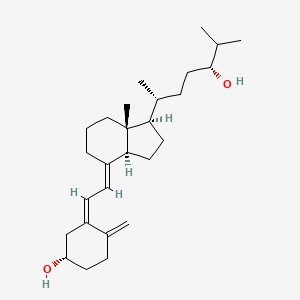
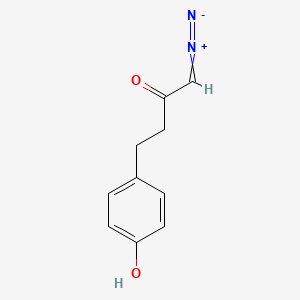
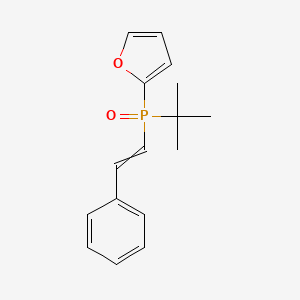
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
